molecular formula C17H12N4OS2 B2447033 1-phenyl-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868967-07-1

1-phenyl-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2447033
CAS No.: 868967-07-1
M. Wt: 352.43
InChI Key: WNUDHOFHLKDEGX-UHFFFAOYSA-N
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Description

“1-Phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone” is a complex organic compound that belongs to the class of heterocyclic compounds . It consists of multiple functional groups, including a phenyl group, a thiophene ring, a triazolo ring, and a pyridazine ring . This compound is likely to have interesting chemical and biological properties due to the presence of these functional groups .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The exact structure can be determined using techniques such as X-ray diffraction analysis . The geometric data obtained from such analysis can be very close to the results calculated using density functional theory (DFT) for the optimized structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. For example, formations of certain intermediates are similar to the reaction of hydrazonoyl chloride with 1-phenyl-1,4-dihydrotetrazole-5-thione .

Scientific Research Applications

Antiviral Activity

Compounds similar to 1-Phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone have been explored for their antiviral properties. Specifically, certain derivatives have shown promising antiviral activity against hepatitis-A virus (HAV) and human immunodeficiency virus (HIV). Compound 15, a derivative of 6‐Phenyl‐[1,2,4]triazolo[4,3‐b]pyridazine, exhibited significant effects on HAV in a study by Shamroukh and Ali (2008) (Shamroukh & Ali, 2008). Furthermore, a series of derivatives synthesized from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol demonstrated both anticoronavirus and antitumoral activities, with certain structural modifications enhancing these properties (Jilloju et al., 2021).

Antimicrobial Activity

Several derivatives of the core structure have been studied for their potential antimicrobial effects. For example, novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives, incorporating a thiazolo[3,2‐a]benzimidazole moiety, exhibited moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008). Additionally, novel sulfanyl derivatives of 1-(3-Methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone were found to have high antioxidant activity and showed significant antimicrobial potential (Sarac et al., 2020).

Therapeutic Applications

Anti-Inflammatory and Anticancer Activity

Compounds structurally related to 1-Phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone have been explored for potential anti-inflammatory and anticancer properties. A study by Karande and Rathi (2017) synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone and found that certain derivatives exhibited remarkable anti-inflammatory activity, comparable to the standard drug indomethacin (Karande & Rathi, 2017). Additionally, a one-pot synthesis approach for triazolothiadiazine derivatives revealed compounds with significant in vitro anticancer activity against various cancer cell lines (Arandkar & Vedula, 2018).

Synthesis and Chemical Utility

Heterocyclic Synthesis

The versatility of 1-Phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone and its derivatives in synthesizing various heterocyclic compounds is notable. Salem et al. (2021) highlighted the utility of 1-(4-substituted-aminophenyl)ethanones and their derivatives as critical intermediates for synthesizing heterocycles such as thiophene, oxazole, and triazole (Salem et al., 2021). Similarly, a series of novel heterocyclic compounds incorporating thiadiazolyl and aryl moieties were synthesized, offering a new approach for further scientific exploration (Li et al., 2012).

Future Directions

Given the interesting chemical structure and potential biological activities of this compound, future research could focus on further exploring its properties and potential applications. This could include conducting more detailed studies on its synthesis, investigating its mechanism of action in more detail, and evaluating its potential use in various applications such as in the development of new drugs .

Properties

IUPAC Name

1-phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS2/c22-13(12-5-2-1-3-6-12)11-24-16-9-8-15-18-19-17(21(15)20-16)14-7-4-10-23-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUDHOFHLKDEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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